BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Chloroterephthalic
Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloroterephthalic acid

Cat. No.: B158751

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data available for 2-
Chloroterephthalic acid (2-chloro-1,4-benzenedicarboxylic acid), a valuable building block in
the synthesis of polymers and pharmaceutical compounds. Due to the limited availability of
comprehensive experimental spectra in public databases, this document summarizes known
experimental data and provides predicted values to guide researchers in the characterization of
this compound.

Chemical Structure and Properties

2-Chloroterephthalic acid is a derivative of terephthalic acid with a chlorine atom substituted
on the benzene ring.

Property Value

Molecular Formula CsHsClOa4

Molecular Weight 200.58 g/mol

CAS Number 1967-31-3
Appearance White to off-white solid

Spectroscopic Data
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A comprehensive analysis of 2-Chloroterephthalic acid involves various spectroscopic
techniques to elucidate its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum provides information about the number, environment, and
connectivity of hydrogen atoms in the molecule.

Table 1: *H NMR Spectral Data of 2-Chloroterephthalic acid

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
8.07 S - 1H Ar-H
7.98 d 7.8 1H Ar-H
7.87 d 7.8 1H Ar-H
Solvent:
CDsODI[1]

Carbon NMR provides information on the different carbon environments within the molecule.
While experimental 3C NMR data for 2-Chloroterephthalic acid is not readily available in
public databases, a predicted spectrum can offer valuable guidance. A 13C NMR spectrum for
this compound has been recorded on a Jeol FX-200 instrument, though the specific chemical
shifts are not publicly listed.

Table 2: Predicted 3C NMR Spectral Data of 2-Chloroterephthalic acid

Predicted Chemical Shift (6) ppm Assighment
~170 - 165 C=0 (Carboxylic acids)
~140 - 125 Aromatic carbons
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Note: These are approximate ranges and can vary based on the prediction software and

parameters used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. Experimental IR data for 2-Chloroterephthalic acid is
not widely available. However, the spectrum is expected to show characteristic absorptions for
the carboxylic acid and chlorinated aromatic functionalities.

Table 3: Expected IR Absorption Bands for 2-Chloroterephthalic acid

Wavenumber (cm~12) Functional Group Vibrational Mode

Stretching (Carboxylic acid
3300-2500 (broad) O-H

dimer)
1710-1680 C=0 Stretching (Carboxylic acid)
1600-1450 c=C Stretching (Aromatic ring)
1300-1200 C-O Stretching (Carboxylic acid)
Out-of-plane bending
950-910 (broad) O-H ) o
(Carboxylic acid dimer)
850-550 C-Cl Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. Specific experimental mass
spectrometry data for 2-Chloroterephthalic acid is not found in common public databases.
The expected molecular ion peak would correspond to the molecular weight of the compound
(200.58 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion peak
([M]+ and [M+2]+ in an approximate 3:1 ratio) would be expected.

Table 4: Expected Mass Spectrometry Data for 2-Chloroterephthalic acid
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miz lon

~200 [M]+ (12CstHs35Cl*6Q4)

~202 [M+2]+ (12CstHs37CI1604)
Expected Fragments Loss of H20, CO, COOH, CI

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-
Chloroterephthalic acid are not explicitly published. However, general procedures for
obtaining NMR, IR, and Mass Spectra for solid organic compounds are well-established.

General NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloroterephthalic acid in a
suitable deuterated solvent (e.g., DMSO-ds, Methanol-da).

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or
higher).

o Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Chemical shifts are typically referenced to the residual solvent peak.

General FT-IR Spectroscopy Protocol

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of 2-
Chloroterephthalic acid with dry potassium bromide and pressing it into a thin, transparent
disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample

directly.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer over a typical range of 4000-400 cm~1.

General Mass Spectrometry Protocol

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method such as Electrospray lonization (ESI) or Electron Impact (El). For ESI, the
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sample would be dissolved in an appropriate solvent.

« Data Acquisition: Acquire the mass spectrum in the desired mass range.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-Chloroterephthalic acid.

Workflow for Spectroscopic Analysis of 2-Chloroterephthalic Acid
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide serves as a foundational resource for the characterization of 2-Chloroterephthalic
acid. For definitive structural confirmation, it is imperative that researchers perform and
interpret the full suite of spectroscopic analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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